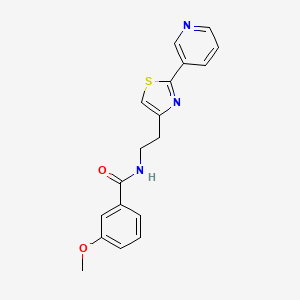

3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-16-6-2-4-13(10-16)17(22)20-9-7-15-12-24-18(21-15)14-5-3-8-19-11-14/h2-6,8,10-12H,7,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWAETZANSYXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Formation of the Benzamide Core: The final step involves the reaction of the thiazole-pyridine intermediate with 3-methoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of 3-hydroxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide.

Reduction: Formation of 3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide: Unique due to its specific substitution pattern and potential biological activities.

2,4-disubstituted thiazoles: Known for their broad range of biological activities, including antibacterial and antifungal properties.

Indole derivatives: Exhibit diverse biological activities, including antiviral and anticancer effects.

Uniqueness

3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide stands out due to its unique combination of a methoxybenzamide core with a thiazole and pyridine ring, which may confer distinct biological properties and potential therapeutic applications.

Biological Activity

3-Methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a methoxy group , a thiazole ring , and a pyridine ring . Its chemical formula is with a molecular weight of 369.43 g/mol. The IUPAC name is 3-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.

- Coupling with Pyridine : Using palladium-catalyzed cross-coupling reactions.

- Formation of the Benzamide Core : Reaction with 3-methoxybenzoyl chloride in the presence of a base.

Anticancer Potential

Research indicates that 3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide may possess significant anticancer properties. A study focusing on related thiazole derivatives demonstrated their potential as enzyme inhibitors and receptor modulators, particularly against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 .

The compound's mechanism of action may involve:

- Inhibition of Carbonic Anhydrase IX (CA IX) : CA IX is often overexpressed in tumors, making it a target for anticancer therapies. The compound may inhibit CA IX activity, leading to reduced tumor growth .

The biological activity of this compound is linked to its ability to interact with specific molecular targets, altering enzyme activities or receptor functions. The exact pathways can vary depending on the context but may include:

- Enzyme Inhibition : Targeting enzymes involved in cancer metabolism.

- Induction of Apoptosis : Compounds similar to this have shown the ability to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cells .

Research Findings

A summary of research findings related to the biological activity of 3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide includes:

Case Studies

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties, showing that modifications similar to those in 3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide can enhance selectivity and potency against cancer cell lines .

- Mechanistic Insights : Molecular docking studies revealed favorable binding interactions between thiazole derivatives and CA IX, supporting their role as potential anticancer agents through targeted inhibition .

Q & A

Q. Basic

- Tyrosinase inhibition : Adapted from , using kojic acid as a positive control (IC₅₀ ~2 µM). Test compound at 1–100 µM in phosphate buffer (pH 6.8) with L-DOPA substrate .

- Antimicrobial screening : Broth microdilution (MIC assay) against S. aureus and E. coli (24-hour incubation, 37°C), with ciprofloxacin as control .

- Glucose uptake : Rat hepatocyte model (), measuring 2-NBDG fluorescence after 24-hour exposure (10 µM compound vs. metformin control) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced

- Thiazole modifications : Replace pyridin-3-yl with 4-fluorophenyl (increased lipophilicity, logP +0.5) to enhance membrane permeability .

- Benzamide substituents : Introduce electron-withdrawing groups (e.g., -CF₃ at C-4) to improve metabolic stability (t₁/₂ increase from 2.1 to 4.8 hours in liver microsomes) .

- Ethyl linker : Shorten to methyl (reduced activity) or extend to propyl (IC₅₀ worsens by 3-fold in tyrosinase assays), indicating optimal spacer length .

What computational strategies predict binding modes with target enzymes like tyrosinase?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with tyrosinase (PDB: 2Y9X). The thiazole nitrogen forms a hydrogen bond with His263 (ΔG = -8.2 kcal/mol) .

- MD simulations : GROMACS 2022.3 for 100 ns trajectories; RMSD <2.0 Å indicates stable binding .

- Pharmacophore mapping : Pyridyl-thiazole moiety aligns with catalytic copper center; methoxy group occupies hydrophobic pocket .

How can contradictory data on biological activity across studies be resolved?

Q. Advanced

- Assay variability : Compare protocols (e.g., serum-free vs. serum-containing media in hepatocyte assays alters bioavailability) .

- Purity verification : Re-test batches with HPLC (≥98% purity) if MIC values conflict .

- Target selectivity : Profile against off-target kinases (e.g., EGFR, VEGFR2) to rule out polypharmacology .

What challenges arise during scale-up synthesis, and how are they addressed?

Q. Advanced

- Byproduct formation : Optimize thiourea cyclization temperature (60°C → 45°C) to minimize thiazole-oxide impurities .

- Solvent selection : Replace dichloromethane (environmental concerns) with 2-MeTHF for amide coupling (comparable yield, 68%) .

- Process control : PAT tools (e.g., in-line FTIR) monitor reaction progression in pilot-scale reactors (>10 L batches) .

What stability studies are essential for long-term storage, and how is degradation mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.